N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClN3O3S2 and its molecular weight is 526.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been reported to inhibit topoisomerase i , a crucial enzyme involved in DNA replication and transcription. They have also been associated with antimicrobial activity .
Mode of Action
This interaction disrupts the normal function of the enzyme, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been reported to be favorable .
Result of Action
The result of the compound’s action, based on similar benzothiazole derivatives, is the induction of cell apoptosis, particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2.ClH/c1-3-31-18-9-6-7-15-13-19(32-23(15)18)24(30)28-26-22(16-11-12-29(2)14-21(16)34-26)25-27-17-8-4-5-10-20(17)33-25;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQGYUUUOMAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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